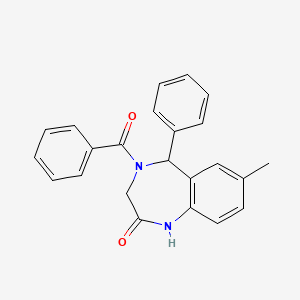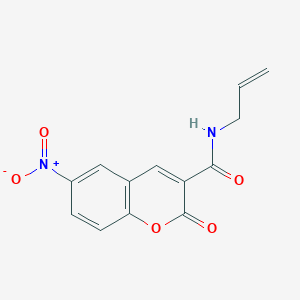
4-benzoyl-7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one, also known as Ro5-4864, is a synthetic compound that belongs to the benzodiazepine family. It was first synthesized in the 1970s and has been extensively studied for its potential applications in scientific research. Ro5-4864 has been found to have a number of interesting properties that make it useful for a variety of different applications.
作用機序
The mechanism of action of 4-benzoyl-7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is complex and not fully understood. It is known to bind to the peripheral benzodiazepine receptor (PBR), which is found in a variety of different tissues throughout the body. This binding has been found to have a number of interesting effects on the body, including reducing inflammation, promoting neuroprotection, and reducing anxiety.
Biochemical and Physiological Effects:
4-benzoyl-7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one has a number of interesting biochemical and physiological effects. It has been found to reduce inflammation in a variety of different tissues, including the brain. It has also been found to promote neuroprotection, which may make it useful for treating a variety of different neurological disorders. 4-benzoyl-7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one has also been found to reduce anxiety in animal models, although its effects on humans are not yet fully understood.
実験室実験の利点と制限
4-benzoyl-7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. It also has a number of interesting properties that make it useful for a variety of different applications. One limitation is that its effects on humans are not yet fully understood, which makes it difficult to use in clinical studies.
将来の方向性
There are a number of different future directions that could be explored in relation to 4-benzoyl-7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one. One potential area of research is in the field of neuroprotection. 4-benzoyl-7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one has been found to promote neuroprotection in animal models, which suggests that it may be useful for treating a variety of different neurological disorders. Another potential area of research is in the field of anxiety disorders. 4-benzoyl-7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one has been found to reduce anxiety in animal models, which suggests that it may be useful for treating anxiety disorders in humans. Finally, 4-benzoyl-7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one could be explored as a potential treatment for inflammation-related disorders, such as rheumatoid arthritis or multiple sclerosis.
合成法
4-benzoyl-7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one can be synthesized using a number of different methods. One common approach is to start with the compound 7-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one and then react it with benzoyl chloride to form the desired product. This reaction can be carried out using a variety of different solvents and catalysts, depending on the specific conditions required.
科学的研究の応用
4-benzoyl-7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one has been extensively studied for its potential applications in scientific research. It has been found to have a number of interesting properties that make it useful for a variety of different applications. One of the key areas where 4-benzoyl-7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one has been studied is in the field of neuroscience. Researchers have found that 4-benzoyl-7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one can bind to a specific subtype of the GABA-A receptor, known as the peripheral benzodiazepine receptor (PBR). This binding has been found to have a number of interesting effects on the brain, including reducing anxiety and promoting neuroprotection.
特性
IUPAC Name |
4-benzoyl-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-12-13-20-19(14-16)22(17-8-4-2-5-9-17)25(15-21(26)24-20)23(27)18-10-6-3-7-11-18/h2-14,22H,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROWXECNRZHONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-5-phenyl-4-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5130664.png)

![ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate](/img/structure/B5130674.png)


![N-(3,4-dichlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5130694.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5130700.png)
![6-chloro-4-ethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B5130715.png)
![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5130716.png)
![2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B5130727.png)
![methyl 4-chloro-3-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5130737.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5130738.png)